
Phényl(pyrimidin-4-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Phenyl(pyrimidin-4-yl)methanone and related compounds typically involves multi-step chemical reactions, combining specific precursors under controlled conditions. For example, a study detailed the synthesis of similar compounds through a three-component condensation, highlighting solvent-free conditions and the absence of a catalyst as significant to the reaction's efficiency and sustainability (Gein et al., 2020).
Molecular Structure Analysis
The molecular structure of Phenyl(pyrimidin-4-yl)methanone derivatives has been extensively studied using techniques such as X-ray diffraction. These analyses reveal that the pyrimidine ring often displays slight non-planarity, with various substituent groups influencing the overall molecular conformation and stability through weak intermolecular interactions (Akkurt et al., 2003).
Chemical Reactions and Properties
Phenyl(pyrimidin-4-yl)methanone derivatives participate in a range of chemical reactions, often acting as intermediates in the synthesis of more complex molecules. These reactions can be influenced by the nature of substituents on the phenyl and pyrimidine rings, leading to variations in reactivity and the formation of diverse products (Chaudhari, 2012).
Physical Properties Analysis
The physical properties of Phenyl(pyrimidin-4-yl)methanone derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. These properties are determined by the compound's molecular structure and can affect its application in various fields (Lakshminarayana et al., 2009).
Chemical Properties Analysis
The chemical properties of Phenyl(pyrimidin-4-yl)methanone, including its reactivity with different reagents, stability under various conditions, and ability to undergo specific chemical transformations, are foundational for its applications in synthesis and pharmaceutical development. Studies often focus on its interactions and the potential for creating novel compounds with desirable activities (Sivakumar et al., 2021).
Applications De Recherche Scientifique
Inhibition des Kinases Protéiques
Le Phényl(pyrimidin-4-yl)méthanone et ses dérivés ont été identifiés comme des inhibiteurs potentiels des kinases protéiques . La structure plane du système pyridoquinazoline, présent dans certains dérivés du this compound, est essentielle pour les interactions avec les kinases protéiques ciblées .
Activité Antitumorale
Certains dérivés du this compound ont montré une activité antitumorale marquée contre diverses lignées cellulaires . Ces composés pourraient potentiellement être utilisés dans le développement de nouvelles thérapies contre le cancer.
Synthèse de Composés Hétéroaromatiques
Le this compound peut être utilisé dans la synthèse de nouveaux composés hétéroaromatiques . Ces composés pourraient avoir des applications potentielles dans divers domaines, notamment la chimie médicinale et la science des matériaux.
Développement de Nouvelles Formes Moléculaires
La synthèse de dérivés du this compound permet d'explorer de nouvelles formes moléculaires . Cela pourrait conduire à la découverte de nouveaux composés ayant des propriétés uniques.
Étude des Interactions Moléculaires
La structure plane du this compound et de ses dérivés les rend utiles pour l'étude des interactions moléculaires . Par exemple, ils pourraient être utilisés pour étudier l'intercalation potentielle de l'ADN.
Conception d'Inhibiteurs des Kinases Protéiques
Le this compound et ses dérivés peuvent être utilisés dans la conception de nouveaux inhibiteurs des kinases protéiques . Ces inhibiteurs pourraient potentiellement être utilisés dans le traitement de diverses maladies, notamment le cancer.
Mécanisme D'action
Target of Action
Phenyl(pyrimidin-4-yl)methanone is a compound that has been found to have potential inhibitory activity against protein kinases . Protein kinases are enzymes that stimulate phosphate transfer from ATP to amino acids tyrosine, serine and/or threonine residues in protein substrates . They play a crucial role in cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .
Mode of Action
The compound interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition can lead to a disruption in the normal functioning of these enzymes, thereby affecting the cellular processes they regulate. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The inhibition of protein kinases by Phenyl(pyrimidin-4-yl)methanone can affect various biochemical pathways. Protein kinases are involved in numerous cellular processes, and their inhibition can disrupt these processes, leading to various downstream effects . For instance, protein kinases play a key role in cell growth and differentiation, so their inhibition could potentially affect these processes .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and has a melting point of 69-71° c and a boiling point of 314-316° c . These properties could potentially impact the compound’s bioavailability and its ability to reach its target sites in the body.
Result of Action
The result of Phenyl(pyrimidin-4-yl)methanone’s action is the inhibition of protein kinases, which can lead to a disruption in the cellular processes that these enzymes regulate . This can potentially lead to various molecular and cellular effects, depending on the specific protein kinases that are inhibited and the cellular processes they are involved in.
Safety and Hazards
Propriétés
IUPAC Name |
phenyl(pyrimidin-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-11(9-4-2-1-3-5-9)10-6-7-12-8-13-10/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPPUSSPWUGUEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50218214 |
Source


|
| Record name | Methanone, phenyl-4-pyrimidinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50218214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68027-80-5 |
Source


|
| Record name | Methanone, phenyl-4-pyrimidinyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068027805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanone, phenyl-4-pyrimidinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50218214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone](/img/structure/B1267113.png)
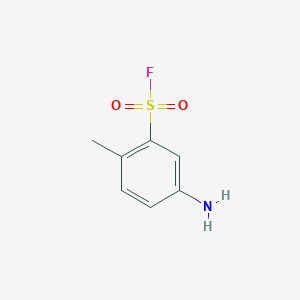
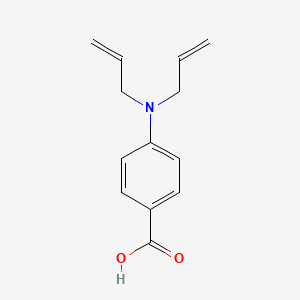

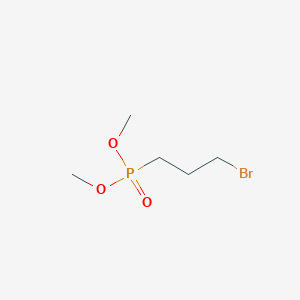
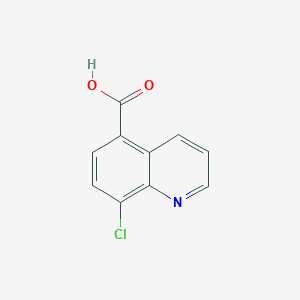
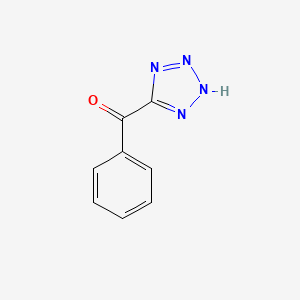
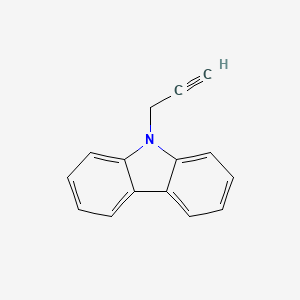
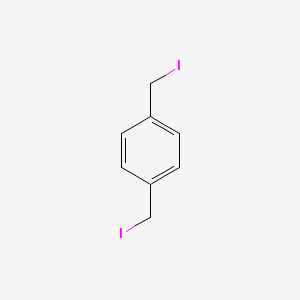



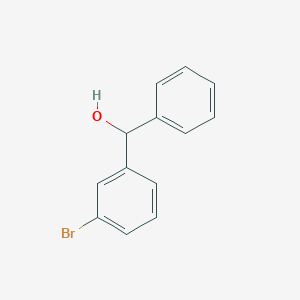
![Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B1267138.png)